molecular formula C17H11F6N5O2 B1406680 1-[3'-(Trifluoromethyl)phenyl]-3-[5''-(5'''-(trifluoromethyl)-pyridin-2'''-yl)-[1'',2'',4'']oxadiazol-3''-ylmethyl]urea CAS No. 1311278-86-0

1-[3'-(Trifluoromethyl)phenyl]-3-[5''-(5'''-(trifluoromethyl)-pyridin-2'''-yl)-[1'',2'',4'']oxadiazol-3''-ylmethyl]urea

Cat. No. B1406680
CAS RN: 1311278-86-0
M. Wt: 431.29 g/mol
InChI Key: DFMNEQMUWMBYFV-UHFFFAOYSA-N
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Description

The compound is a urea derivative with a trifluoromethylphenyl group and a pyridinyl-oxadiazolylmethyl group. Urea derivatives are often used in medicinal chemistry due to their bioactivity . Trifluoromethyl groups are often used to improve the metabolic stability and lipophilicity of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The trifluoromethyl group is generally stable under a variety of conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the lipophilicity of the compound .

Scientific Research Applications

Anticancer Potential

  • A study synthesized novel pyridine derivatives, including 1-[3'-(Trifluoromethyl)phenyl]-3-[5''-(5'''-(trifluoromethyl)-pyridin-2'''-yl)-[1'',2'',4'']oxadiazol-3''-ylmethyl]urea, demonstrating significant in vitro anticancer activity against various cancer cell lines, notably liver cancer (HepG2), human colon cancer (HT-29), and human breast adenocarcinoma (MCF-7). Certain compounds in this series showed higher antitumor activity than doxorubicin, a standard chemotherapy drug (Hafez & El-Gazzar, 2020).

Synthesis and Derivatives

  • The efficient synthesis of 2-trifluoromethyl-nicotinic acid derivatives, key intermediates in manufacturing certain inhibitors, involves creating pyridyl compounds, which are essential in the process (Kiss, Ferreira, & Learmonth, 2008).

Anti-CML Activity

  • A series of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives exhibited potent activity against chronic myeloid leukemia (CML) cell lines, with low cellular toxicity. This highlights the potential of these compounds, including those with trifluoromethylpyridine moieties, in CML treatment (Li et al., 2019).

Structural Analysis and Antitumor Activity

  • Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, related to natural products, were designed and synthesized. Their structural characterization and potential medical applications, specifically their antitumor activity, were investigated (Maftei et al., 2016).

Apoptosis Induction in Cancer Treatment

  • A study identified 1,2,4-oxadiazole compounds as novel apoptosis inducers in breast and colorectal cancer cell lines. The pyridyl group in these compounds plays a key role in the activity, showing potential as anticancer agents (Zhang et al., 2005).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-3-[[5-[5-(trifluoromethyl)pyridin-2-yl]-1,2,4-oxadiazol-3-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F6N5O2/c18-16(19,20)9-2-1-3-11(6-9)26-15(29)25-8-13-27-14(30-28-13)12-5-4-10(7-24-12)17(21,22)23/h1-7H,8H2,(H2,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMNEQMUWMBYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCC2=NOC(=N2)C3=NC=C(C=C3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F6N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3'-(Trifluoromethyl)phenyl]-3-[5''-(5'''-(trifluoromethyl)-pyridin-2'''-yl)-[1'',2'',4'']oxadiazol-3''-ylmethyl]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3'-(Trifluoromethyl)phenyl]-3-[5''-(5'''-(trifluoromethyl)-pyridin-2'''-yl)-[1'',2'',4'']oxadiazol-3''-ylmethyl]urea
Reactant of Route 2
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1-[3'-(Trifluoromethyl)phenyl]-3-[5''-(5'''-(trifluoromethyl)-pyridin-2'''-yl)-[1'',2'',4'']oxadiazol-3''-ylmethyl]urea
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1-[3'-(Trifluoromethyl)phenyl]-3-[5''-(5'''-(trifluoromethyl)-pyridin-2'''-yl)-[1'',2'',4'']oxadiazol-3''-ylmethyl]urea
Reactant of Route 4
Reactant of Route 4
1-[3'-(Trifluoromethyl)phenyl]-3-[5''-(5'''-(trifluoromethyl)-pyridin-2'''-yl)-[1'',2'',4'']oxadiazol-3''-ylmethyl]urea
Reactant of Route 5
Reactant of Route 5
1-[3'-(Trifluoromethyl)phenyl]-3-[5''-(5'''-(trifluoromethyl)-pyridin-2'''-yl)-[1'',2'',4'']oxadiazol-3''-ylmethyl]urea
Reactant of Route 6
Reactant of Route 6
1-[3'-(Trifluoromethyl)phenyl]-3-[5''-(5'''-(trifluoromethyl)-pyridin-2'''-yl)-[1'',2'',4'']oxadiazol-3''-ylmethyl]urea

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